Methyl 4-amino-2-hydroxybenzoate (CAS 4136-97-4), commonly known as methyl 4-aminosalicylate, is a highly processable, esterified derivative of 4-aminosalicylic acid (PAS). In industrial and pharmaceutical procurement, this compound is prioritized not merely as a structural analog, but as a stabilized, lipophilic building block that resolves the severe handling and reactivity limitations of the free acid. By masking the reactive carboxylate group, the methyl ester provides a robust scaffold for selective N-acylation, O-alkylation, and direct amidation workflows. Its enhanced solubility in standard organic solvents and resistance to thermal degradation make it an indispensable precursor for the scalable synthesis of antitubercular prodrugs, complex salicylamides, and advanced functional materials[1].
Attempting to substitute Methyl 4-amino-2-hydroxybenzoate with its parent free acid (4-aminosalicylic acid) routinely leads to synthesis failures and process bottlenecks. The free acid is notoriously unstable under thermal stress, rapidly undergoing decarboxylation to yield toxic 3-aminophenol, which contaminates downstream products and drastically reduces overall yield [1]. Furthermore, utilizing the free acid in multi-step syntheses requires expensive coupling reagents (e.g., EDC/HOBt) to form amides, whereas the methyl ester allows for direct, coupling-agent-free amidation under standard heating. For procurement teams, selecting the methyl ester directly eliminates the need for complex protection-deprotection steps, reduces reagent costs, and ensures batch-to-batch reproducibility in high-throughput manufacturing environments [2].
Methyl 4-amino-2-hydroxybenzoate enables direct conversion to 4-aminosalicylamides through simple heating with aqueous ammonia or primary amines (e.g., n-butylamine) at 100 °C, achieving 70-80% yields without the use of coupling agents[1]. In contrast, the free 4-aminosalicylic acid (PAS) requires stoichiometric amounts of expensive peptide coupling reagents or hazardous conversion to an acid chloride—which is highly unstable due to the unprotected amino and hydroxyl groups—to achieve similar amide yields. This direct reactivity pathway significantly lowers the cost-of-goods for industrial scale-up.
| Evidence Dimension | Amidation yield without coupling agents |
| Target Compound Data | Methyl 4-amino-2-hydroxybenzoate (70-80% yield via direct heating with amines) |
| Comparator Or Baseline | 4-Aminosalicylic acid (0% yield without coupling reagents or prior activation) |
| Quantified Difference | 70-80% absolute yield improvement under coupling-agent-free conditions |
| Conditions | Reaction with aqueous ammonia/primary amines in a closed vessel at 100 °C for 2 hours |
Allows procurement teams to bypass the purchase of expensive activating reagents, streamlining the industrial production of salicylamide derivatives.
The esterification of the carboxylate group fundamentally alters the solubility profile of the scaffold. Quantitative partition coefficient (Clog P) modeling demonstrates that Methyl 4-aminosalicylate possesses a Clog P of 1.261, compared to 1.056 for the free acid [1]. This ~20% increase in lipophilicity translates to vastly superior solubility in standard organic solvents such as tetrahydrofuran (THF), methanol, and acetone. This enhanced organic solubility is critical for maintaining homogenous reaction conditions during catalytic hydrogenation or complex O-alkylation steps, which often fail or require mixed aqueous-organic solvent systems when using the highly polar free acid.
| Evidence Dimension | Calculated partition coefficient (Clog P) |
| Target Compound Data | Methyl 4-aminosalicylate (Clog P = 1.261) |
| Comparator Or Baseline | 4-Aminosalicylic acid (Clog P = 1.056) |
| Quantified Difference | +0.205 log units (~20% increase in lipophilicity) |
| Conditions | Standard predictive lipophilicity modeling for drug design |
Ensures complete dissolution in standard organic solvents, preventing yield losses associated with heterogeneous reaction mixtures during scale-up.
When subjected to N-acylation using anhydrides, Methyl 4-amino-2-hydroxybenzoate demonstrates exceptional selectivity and high conversion rates because the carboxylate is protected. For example, reaction with propionic anhydride in THF at reflux yields the N-propionylated derivative in 98% yield [1]. Attempting similar direct acylation on the free 4-aminosalicylic acid often results in competing mixed anhydride formation or requires rigorous pH control to prevent unwanted side reactions. The methyl ester acts as a built-in protecting group, ensuring near-quantitative yields of the desired N-functionalized intermediate.
| Evidence Dimension | Yield of N-acylated intermediate (e.g., N-propionylation) |
| Target Compound Data | Methyl 4-amino-2-hydroxybenzoate (98% isolated yield) |
| Comparator Or Baseline | Free 4-aminosalicylic acid (Prone to mixed anhydride formation and lower selective yields) |
| Quantified Difference | Near-quantitative (98%) selective conversion for the esterified target |
| Conditions | Reflux in THF with propionic anhydride for 2.5 hours |
Reduces downstream purification costs and maximizes API precursor throughput by preventing the formation of complex side-product mixtures.
The direct reactivity of Methyl 4-amino-2-hydroxybenzoate with amines makes it the optimal starting material for synthesizing salicylamide-based APIs. By utilizing the methyl ester, manufacturers can eliminate the need for expensive coupling agents (like EDC or HATU), performing amidation directly at elevated temperatures [1]. This drastically reduces the environmental footprint and raw material costs of the synthetic route.
Because the free acid of PAS suffers from rapid clearance and poor cellular penetration, researchers utilize Methyl 4-amino-2-hydroxybenzoate as a lipophilic scaffold (Clog P = 1.261) to synthesize advanced prodrugs[2]. The protected ester allows for aggressive O-alkylation or N-acylation without compromising the carboxylate, enabling the creation of derivatives that better penetrate the lipid-rich cell wall of target pathogens.
In materials science, the dual functionality of the amino and hydroxyl groups on the benzene ring is highly sought after for synthesizing polyamides or metal-organic frameworks. Methyl 4-amino-2-hydroxybenzoate is selected over the free acid because its ester group remains stable during high-temperature polymerization or complexation steps, preventing the catastrophic decarboxylation that typically destroys the free acid precursor [1].
Irritant